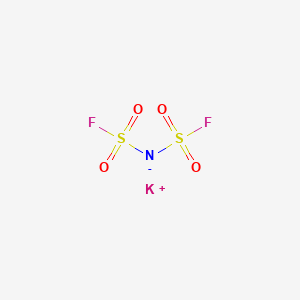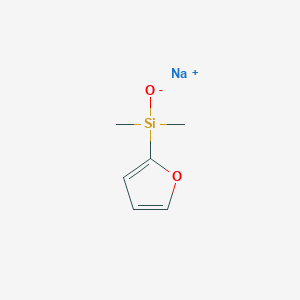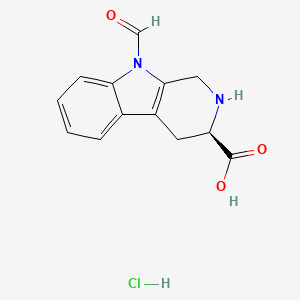![molecular formula C35H50N2O5 B7959196 N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid typically involves the protection of glycine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butoxyethyl group is then introduced to protect the amino group, followed by the formation of the dicyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Hydrolysis: The ester bond in the tert-butoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Acids and Bases: Used for hydrolysis of the ester bond.
Major Products Formed
Free Amine: Formed after the removal of the Fmoc group.
Carboxylic Acid: Formed after the hydrolysis of the ester bond
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is extensively used in scientific research, particularly in the following fields:
Chemistry: Used in solid-phase peptide synthesis for the construction of peptide chains.
Biology: Utilized in proteomics studies to investigate protein structures and functions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of custom peptides and peptide nucleic acids (PNAs) for various applications
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid involves the protection and deprotection of the amino group in peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butoxyethyl group provides additional protection and stability. The dicyclohexylamine salt enhances the solubility and handling of the compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A simpler Fmoc-protected glycine derivative without the tert-butoxyethyl group.
Fmoc-TmbGly-OH: Contains a trimethoxybenzyl group instead of the tert-butoxyethyl group.
Uniqueness
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid is unique due to its combination of the Fmoc and tert-butoxyethyl groups, providing enhanced protection and stability during peptide synthesis. The dicyclohexylamine salt form also improves its solubility and ease of use compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5.C12H23N/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-11,20H,12-15H2,1-3H3,(H,25,26);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZLALQKVTARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7959119.png)
![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)
![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)
![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B7959137.png)









![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7959216.png)
